Calcium ketoglutarate

Description

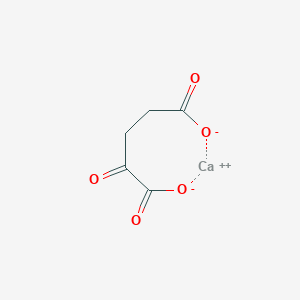

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H4CaO5 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

calcium;2-oxopentanedioate |

InChI |

InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

LADYPAWUSNPKJF-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Calcium Ketoglutarate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthesis. The regulation of this intricate cycle is paramount for cellular homeostasis and responding to metabolic demands. A key, yet often nuanced, regulator is the divalent cation, calcium (Ca2+). This technical guide provides an in-depth exploration of the role of calcium, particularly in conjunction with the Krebs cycle intermediate alpha-ketoglutarate (B1197944) (α-KG), in modulating the cycle's flux. We will delve into the core mechanisms of enzymatic activation, present quantitative data on these interactions, detail relevant experimental protocols for their study, and provide visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the metabolic regulation of the Krebs cycle.

Introduction: The Krebs Cycle and its Regulation

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix. It begins with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180) and, through a series of oxidative decarboxylation reactions, regenerates oxaloacetate while producing ATP/GTP, NADH, and FADH2.[1] The flux through this cycle is tightly regulated at several key enzymatic steps to match the cell's energy needs.[2] Major regulatory mechanisms include substrate availability, product inhibition, and allosteric regulation by molecules such as ATP, ADP, and NADH.[2]

Emerging as a critical modulator of the Krebs cycle is mitochondrial calcium.[3] Cellular activation can lead to an increase in mitochondrial matrix calcium levels into the micromolar range.[3] This elevation in calcium acts as a potent stimulator of the cycle, enhancing the rate of several key reactions and thereby boosting overall metabolic flux.[2][3]

The Core Mechanism: Calcium's Allosteric Activation of Key Dehydrogenases

Calcium's primary role in stimulating the Krebs cycle is through the allosteric activation of three key dehydrogenases:

-

Pyruvate (B1213749) Dehydrogenase (PDH): While not technically part of the Krebs cycle, the PDH complex is the gatekeeper, converting pyruvate to acetyl-CoA. Calcium activates the phosphatase that dephosphorylates and activates the PDH complex.[3]

-

Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Calcium ions are known to allosterically activate IDH, increasing its affinity for its substrate.[3][4]

-

Alpha-Ketoglutarate Dehydrogenase (α-KGDH): This multi-enzyme complex catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA. This is a critical rate-limiting step in the Krebs cycle, and α-KGDH is a primary target for calcium-mediated activation.[4] The binding of calcium to the complex induces a conformational change that significantly enhances its catalytic activity.[4]

By activating these dehydrogenases, calcium ensures a coordinated increase in the production of NADH and FADH2, which in turn fuels the electron transport chain and ATP synthesis. This mechanism elegantly couples cellular work, often signaled by a rise in cytosolic and mitochondrial calcium, with the increased energy production required to sustain it.

Quantitative Data: The Impact of Calcium on Enzyme Kinetics

The allosteric activation of Krebs cycle dehydrogenases by calcium has been quantified in numerous studies. The following table summarizes key kinetic data, demonstrating the significant impact of calcium on the affinity of α-KGDH for its substrate, alpha-ketoglutarate.

| Enzyme | Organism/Tissue | Parameter | Condition | Value | Reference |

| α-Ketoglutarate Dehydrogenase | Pig Heart | KM for α-ketoglutarate | No Ca2+ | 4 ± 1.1 mM | [5] |

| α-Ketoglutarate Dehydrogenase | Pig Heart | KM for α-ketoglutarate | 1.8 µM Ca2+ | 2.2 mM | [5] |

| α-Ketoglutarate Dehydrogenase | Pig Heart | KM for α-ketoglutarate | 1.8 µM Ca2+ and Mg2+ | 0.3 mM | [5] |

| α-Ketoglutarate Dehydrogenase | Bovine Kidney | S0.5 for α-ketoglutarate | 1.6 mM ATP | 66 mM | [6] |

| α-Ketoglutarate Dehydrogenase | Bovine Kidney | S0.5 for α-ketoglutarate | 1.6 mM ATP and Ca2+ | 0.67 mM | [6] |

Experimental Protocols

Measurement of Alpha-Ketoglutarate Dehydrogenase (α-KGDH) Activity

A common method to determine α-KGDH activity is through a colorimetric assay that measures the reduction of NAD+ to NADH.

A. Sample Preparation: [6]

-

Tissue Samples: Homogenize 10 mg of tissue in 100 µL of ice-cold Assay Buffer.

-

Cell Samples: Resuspend 1 x 106 cells in 100 µL of ice-cold Assay Buffer.

-

Mitochondria: Isolate mitochondria from fresh tissue or cells using a suitable mitochondrial isolation kit.

-

Lysis: Keep the homogenate on ice for 10 minutes.

-

Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new, pre-chilled tube.

B. Assay Protocol: [6]

-

Prepare a reaction mix containing Assay Buffer, α-Ketoglutarate Substrate, and a Developer (which includes a probe that reacts with NADH to produce a colored product).

-

Add 50 µL of the Reaction Mix to each well of a 96-well plate containing standards and samples.

-

For sample blanks, use a background control mix without the α-Ketoglutarate Substrate.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every minute.

-

The rate of change in absorbance is proportional to the α-KGDH activity.

Quantification of Krebs Cycle Metabolites using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the targeted quantification of Krebs cycle intermediates.[7]

A. Metabolite Extraction: [7]

-

Cell Culture: Culture cells in a 6-well plate.

-

Washing: Remove the culture media and wash the cells with ice-cold 0.9% NaCl solution.

-

Extraction: Add 1 mL of cold Extraction Solution (e.g., 80% methanol) to each well and scrape the cells.

-

Vortexing and Centrifugation: Vortex the cell lysate for 10 minutes at 4°C and then centrifuge at high speed to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

B. LC-MS Analysis: [8]

-

Separate the metabolites using hydrophilic interaction chromatography (HILIC).

-

Detect and quantify the metabolites using a mass spectrometer in either positive or negative ionization mode.

-

Confirm metabolite identity by comparing mass-to-charge ratio (m/z) and retention time to a library of known standards.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a sophisticated technique to determine the rates (fluxes) of metabolic reactions in a living cell.[5]

A. Isotopic Labeling: [9]

-

Culture cells in a medium where a primary carbon source (e.g., glucose or glutamine) is replaced with its 13C-labeled counterpart.

-

Allow the cells to reach an isotopic and metabolic steady state.

B. Sample Analysis:

-

Harvest the cells and hydrolyze the proteins into their constituent amino acids.

-

Analyze the mass isotopomer distributions of the amino acids using gas chromatography-mass spectrometry (GC-MS) or LC-MS.

C. Flux Calculation: [9]

-

Use computational models to fit the measured mass isotopomer distributions to a metabolic network model of the Krebs cycle.

-

This analysis yields the intracellular metabolic fluxes.

Visualizing the Core Concepts

Signaling Pathway: Calcium Activation of the Krebs Cycle

The following diagram illustrates the signaling pathway by which an increase in mitochondrial calcium activates key dehydrogenases of the Krebs cycle.

References

- 1. news-medical.net [news-medical.net]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Regulation of TCA Cycle - Creative Proteomics [creative-proteomics.com]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Calcium Alpha-Ketoglutarate in Aging

Abstract

Alpha-ketoglutarate (B1197944) (AKG) is a critical intermediate in the Krebs cycle, and its levels are known to decline significantly with age.[1][2][3] Calcium alpha-ketoglutarate (Ca-AKG), a stable and bioavailable form of AKG, has emerged as a promising geroprotective compound.[1][2][4] Extensive research in model organisms and emerging human studies indicate that Ca-AKG extends both lifespan and healthspan by targeting several core pillars of aging. Its mechanism of action is multifaceted, involving the modulation of key longevity pathways such as mTOR and AMPK, epigenetic regulation through its role as a cofactor for DNA and histone demethylases, enhancement of mitochondrial function, and reduction of chronic inflammation. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanisms of Action in Aging

The anti-aging effects of Calcium Alpha-Ketoglutarate are not attributed to a single pathway but rather to its systemic influence on interconnected cellular and molecular processes. As a key metabolic hub, AKG's effects ripple through energy sensing, epigenetic maintenance, and inflammatory response systems.

Modulation of Key Longevity Pathways: mTOR and AMPK

Ca-AKG influences two of the most critical nutrient-sensing pathways that regulate aging: the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK).

-

Inhibition of mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation. Its overactivation is linked to accelerated aging. AKG has been shown to inhibit the mTOR pathway, mimicking the effects of caloric restriction, a well-established intervention for extending lifespan.[5][6][7][8][9][10] This inhibition is thought to occur, in part, through the inhibition of ATP synthase, which alters the cellular energy state and subsequently downregulates mTOR activity.[8][10]

-

Activation of AMPK Signaling: AMPK acts as a cellular energy sensor. It is activated when cellular energy levels are low (high AMP:ATP ratio) and promotes catabolic processes like autophagy and fatty acid oxidation to restore energy balance. Studies in Drosophila have shown that AKG supplementation activates AMPK signaling.[6][8] This activation contributes to improved metabolic health and cellular maintenance, processes that are crucial for healthy aging.[1]

Epigenetic Regulation

Epigenetic alterations are a hallmark of aging. Ca-AKG plays a crucial role in maintaining the epigenome by acting as a key cofactor for a class of enzymes called Ten-Eleven Translocation (TET) dioxygenases.[5]

-

DNA and Histone Demethylation: TET enzymes are critical for DNA demethylation, a process that removes methyl groups from DNA and is essential for regulating gene expression. AKG is an obligatory cofactor for TET enzyme activity. By replenishing declining AKG levels, Ca-AKG supplementation may help maintain youthful DNA methylation patterns and counteract age-related epigenetic drift, thereby promoting cellular health and genomic stability.[1][4][5][10] This mechanism is also vital for histone demethylation, further influencing chromatin structure and gene accessibility.

Enhancement of Mitochondrial Function

A decline in mitochondrial function is a central feature of the aging process.[11] AKG is a pivotal metabolite in the mitochondrial tricarboxylic acid (TCA) cycle, the primary engine of cellular energy production.[7][12][13]

-

Energy Production: By directly feeding into the TCA cycle, Ca-AKG can help sustain cellular energy (ATP) production, which often becomes less efficient with age.[4]

-

Reduction of Oxidative Stress: The alpha-ketoglutarate dehydrogenase complex (KGDHC) within the mitochondria is both a source and a target of reactive oxygen species (ROS).[14][15] AKG itself can act as an antioxidant by neutralizing certain ROS.[16] Furthermore, by improving mitochondrial efficiency, Ca-AKG may help reduce the overall production of ROS, a key driver of age-related cellular damage.[7][17]

Reduction of Chronic Inflammation (Inflammaging)

Chronic, low-grade inflammation, termed "inflammaging," is a major contributor to aging and age-related diseases.[18] Studies in mice have demonstrated that Ca-AKG can significantly reduce systemic inflammation.[3][12]

-

Suppression of Pro-inflammatory Cytokines: Ca-AKG supplementation has been shown to decrease the levels of circulating pro-inflammatory cytokines.[12]

-

Induction of Anti-inflammatory IL-10: A key mechanism behind its anti-inflammatory effect, particularly in female mice, is the induction of Interleukin-10 (IL-10).[12] IL-10 is a potent anti-inflammatory cytokine that helps maintain tissue homeostasis and control inflammatory responses.[5][12][19]

Quantitative Data from Preclinical and Clinical Studies

The effects of Ca-AKG have been quantified in various studies, from lifespan extension in model organisms to the reversal of biological age in humans.

Table 1: Summary of Preclinical Studies on Ca-AKG

| Model Organism | Age at Intervention | Ca-AKG Dose | Median Lifespan Extension | Healthspan Improvements | Reference |

| Mice (C57BL/6) | 18 months | 2% w/w in diet | 10.5% - 16.6% (females) | Reduced frailty, decreased systemic inflammatory cytokines, morbidity compression. | [12] |

| Fruit Flies (Drosophila) | Adult | 5 µM in diet | Significant extension | Enhanced vertical climbing ability and heat stress resistance. | [6][8] |

| Nematodes (C. elegans) | Adult | - | ~50% | Delayed aging, mechanism linked to ATP synthase and TOR inhibition. | [5][20] |

Table 2: Summary of Human Clinical Trials on Ca-AKG

| Study / Trial | Participants (Age Range) | Ca-AKG Dose | Duration | Primary Outcome Measure | Key Findings | Reference |

| Demidenko et al., 2021 | 42 individuals (40-65) | 1g/day (+ Vitamins) | Avg. 7 months | Biological Age (TruAge DNA methylation) | Average reduction in biological age of ~8 years. | [21][22] |

| NCT07114536 | 45-75 years | 2g/day | 12 weeks | Biological Age (PhenoAge) | Ongoing randomized, double-blind, placebo-controlled trial. | [23] |

| ABLE Study (NCT05706389) | 120 individuals (40-60) | 1g/day (sustained release) | 6 months | Biological Age (DNA methylation) | Ongoing trial targeting individuals with accelerated biological age. | [24][25] |

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections detail the methodologies used in seminal Ca-AKG studies.

Protocol: Lifespan and Healthspan Assessment in Mice

This protocol is based on the methodology described by Asadi Shahmirzadi et al. (2020) in their study on aging mice.[12]

-

Animal Model: C57BL/6 mice, starting at 18 months of age (considered middle-aged).

-

Diet and Supplementation:

-

Control Group: Fed a standard diet.

-

Experimental Group: Fed the standard diet supplemented with 2% Calcium Alpha-Ketoglutarate by weight (w/w).

-

-

Frailty Index (FI) Assessment:

-

A clinically relevant FI is assessed longitudinally. This index comprises 31 non-invasive measurements covering various physiological domains.

-

Measurements include assessments of coat condition, presence of alopecia or dermatitis, body weight, hearing loss (preyer reflex), vision (visual placing), kyphosis, and gait disorders.

-

Each parameter is scored (e.g., 0 for no deficit, 0.5 for mild, 1 for severe). The total score is divided by the number of parameters to calculate the FI for each mouse at given time points.

-

-

Cytokine Analysis:

-

Blood is collected periodically.

-

Plasma is separated and analyzed for a panel of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using multiplex immunoassay technology (e.g., Luminex).

-

-

Survival Analysis:

-

Mice are monitored daily for their entire lifespan.

-

Dates of death are recorded, and Kaplan-Meier survival curves are generated to compare the lifespan of the control and Ca-AKG-supplemented groups. Statistical significance is determined using tests such as the log-rank test.

-

Protocol: Human Biological Age Measurement

This protocol is a generalized methodology based on the designs of recent human clinical trials.[21][23][24]

-

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[2]

-

Participant Recruitment:

-

Healthy participants within a specified age range (e.g., 40-75 years).

-

Inclusion/exclusion criteria are established to control for confounding variables (e.g., specific diseases, medications).

-

-

Intervention:

-

Participants are randomly assigned to two groups.

-

Placebo Group: Receives a placebo identical in appearance to the active supplement.

-

Experimental Group: Receives a daily dose of Ca-AKG (e.g., 1000 mg - 2000 mg).

-

-

Sample Collection and Baseline Measurement:

-

At the start of the study (baseline), a biological sample (saliva or blood) is collected from all participants.

-

DNA is extracted from the sample.

-

-

Epigenetic Clock Analysis:

-

The extracted DNA is analyzed using a DNA methylation-based epigenetic clock (e.g., Horvath's clock, PhenoAge, GrimAge, or commercial kits like TruAge).

-

This involves bisulfite conversion of DNA followed by analysis on a DNA methylation array (e.g., Illumina EPIC array) to measure methylation levels at specific CpG sites across the genome.

-

Algorithms are then used to calculate the biological age from these methylation patterns.

-

-

Follow-up and Final Measurement:

-

Participants take the supplement/placebo for a predetermined duration (e.g., 7 months).

-

At the end of the intervention period, a second biological sample is collected.

-

The epigenetic clock analysis is repeated to determine the post-intervention biological age.

-

-

Data Analysis:

-

The change in biological age (post-intervention minus baseline) is calculated for each participant.

-

The average change in the Ca-AKG group is compared to the average change in the placebo group to determine the statistical significance of the intervention's effect.

-

Conclusion and Future Directions

Calcium alpha-ketoglutarate is a multifaceted compound that targets several fundamental mechanisms of aging. Its ability to influence key longevity pathways, maintain epigenetic integrity, support mitochondrial health, and quell chronic inflammation makes it one of the most compelling geroprotective molecules currently under investigation. Preclinical studies have robustly demonstrated its efficacy in extending lifespan and, more importantly, healthspan by compressing morbidity.[12][20]

Early human clinical trials are highly encouraging, suggesting that Ca-AKG supplementation can significantly reduce biological age as measured by epigenetic clocks.[21][22] However, the field is still young.[26] Larger, long-term, and more diverse placebo-controlled trials are necessary to fully validate these findings, establish optimal dosing strategies, and confirm the long-term safety and efficacy in the human population.[27] Future research should also focus on elucidating the sex-specific effects observed in animal models and exploring potential synergistic effects when combined with other anti-aging interventions. The continued study of Ca-AKG holds great promise for developing evidence-based strategies to promote healthier aging and extend the human healthspan.

References

- 1. novoslabs.com [novoslabs.com]

- 2. agelessyou.co.nz [agelessyou.co.nz]

- 3. Alpha-Ketoglutarate Supplementation Modestly Increases Life Span in Mice – Fight Aging! [fightaging.org]

- 4. nbinno.com [nbinno.com]

- 5. junglongevity.com [junglongevity.com]

- 6. Alpha-ketoglutarate extends lifespan by inhibiting mTOR and activating AMPK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK | Aging [aging-us.com]

- 9. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-ketoglutarate as a potent regulator for lifespan and healthspan: Evidences and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mitochondrial Basis of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrion - Wikipedia [en.wikipedia.org]

- 14. An update on the role of mitochondrial α-ketoglutarate dehydrogenase in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. prohealth.com [prohealth.com]

- 17. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal Aging via Modulation of the mTOR Pathway [ouci.dntb.gov.ua]

- 18. youtube.com [youtube.com]

- 19. newatlas.com [newatlas.com]

- 20. youtube.com [youtube.com]

- 21. decodeage.com [decodeage.com]

- 22. Rejuvant®, a potential life-extending compound formulation with alpha-ketoglutarate and vitamins, conferred an average 8 year reduction in biological aging, after an average of 7 months of use, in the TruAge DNA methylation test | Aging [aging-us.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)—intervention study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. purovitalis.com [purovitalis.com]

- 27. purovitalis.com [purovitalis.com]

Calcium Alpha-Ketoglutarate: A Technical Guide to its Influence on Core Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: Calcium alpha-ketoglutarate (B1197944) (Ca-AKG), a stabilized salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has emerged as a significant modulator of cellular metabolism with pleiotropic effects extending beyond energy production.[1] As organisms age, the natural production of AKG diminishes significantly, with levels reported to drop by as much as 10-fold between the ages of 40 and 80.[2][3][4] This decline is linked to metabolic dysfunction and an increased susceptibility to age-related diseases.[5] Supplementation with Ca-AKG, which offers greater stability and bioavailability than AKG alone, presents a promising therapeutic avenue.[5][6] This technical guide provides an in-depth analysis of the biochemical pathways influenced by Ca-AKG, focusing on its integral functions in energy metabolism, amino acid synthesis, epigenetic regulation, and cellular signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to support further research and drug development efforts.

Core Biochemical Pathways Influenced by Calcium Ketoglutarate

Alpha-ketoglutarate is a central metabolic hub that participates in and influences a multitude of biochemical pathways essential for cellular function, homeostasis, and longevity.[7][8] The provision of AKG as a calcium salt not only enhances its stability but may also offer synergistic benefits, as calcium ions (Ca²⁺) are known allosteric activators of key Krebs cycle enzymes.[1][9]

Energy Metabolism: The Krebs Cycle

AKG is a critical intermediate in the tricarboxylic acid (TCA) or Krebs cycle, the primary pathway for cellular energy production in aerobic organisms.[10][11] Within the mitochondrial matrix, AKG is formed from the oxidative decarboxylation of isocitrate by isocitrate dehydrogenase. It is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.[7][12] This step is a rate-determining control point in the cycle.[13] Calcium ions play a direct regulatory role by activating both isocitrate dehydrogenase and the α-ketoglutarate dehydrogenase complex, thereby increasing the metabolic flux through the cycle and boosting ATP production.[1][9][14]

Amino Acid and Nitrogen Metabolism

AKG serves as a crucial link between carbon and nitrogen metabolism.[8][14] It functions as a primary nitrogen acceptor, facilitating the synthesis of non-essential amino acids through transamination reactions. Specifically, AKG is a direct precursor to glutamate, which in turn is a precursor for glutamine, proline, and arginine.[2][7][15] It is estimated that over 25% of dietary AKG is converted into proline and glutamine.[2][14] This role is vital for stimulating protein synthesis and inhibiting protein degradation, particularly in muscle tissue.[13][15][16] Furthermore, by accepting amino groups, AKG acts as a "nitrogen scavenger," helping to detoxify ammonia (B1221849) and maintain nitrogen balance.[2][15]

References

- 1. benchchem.com [benchchem.com]

- 2. prohealth.com [prohealth.com]

- 3. What Is Calcium Alpha Ketoglutarate? | Vitality Pro [vitality-pro.com]

- 4. qidosha.com [qidosha.com]

- 5. novoslabs.com [novoslabs.com]

- 6. decodeage.com [decodeage.com]

- 7. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-Ketoglutarate, the Metabolite that Regulates Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 10. purovitalis.com [purovitalis.com]

- 11. nbinno.com [nbinno.com]

- 12. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]

- 14. decodeage.com [decodeage.com]

- 15. decodeage.com [decodeage.com]

- 16. eu.youthandearth.com [eu.youthandearth.com]

Calcium α-Ketoglutarate: A Deep Dive into Its Influence on Cellular Senescence Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. While it serves as a crucial tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to a pro-inflammatory environment and the decline of tissue function. The Senescence-Associated Secretory Phenotype (SASP), a cocktail of inflammatory cytokines, chemokines, and proteases secreted by senescent cells, is a key driver of these age-related pathologies. Interventions that can modulate the onset or effects of cellular senescence are therefore of significant interest in the development of geroprotective therapies.

Alpha-ketoglutarate (B1197944) (AKG), a key metabolic intermediate in the Krebs cycle, has emerged as a promising molecule in the field of aging research. Its levels are known to decline with age, and supplementation with its stable salt form, calcium α-ketoglutarate (CaKG), has been shown to extend lifespan and healthspan in model organisms. This technical guide provides an in-depth analysis of the mechanisms by which CaKG influences cellular senescence pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling networks.

Core Mechanisms of Action

CaKG's influence on cellular senescence is multifaceted, primarily revolving around its roles as a key metabolite and a signaling molecule. It impacts several core cellular processes:

-

Metabolic Reprogramming: As a central player in the Krebs cycle, AKG is pivotal for cellular energy production. By modulating cellular metabolism, CaKG can influence pathways that sense and respond to energy status, which are intricately linked to senescence.

-

Epigenetic Regulation: AKG is a critical cofactor for Ten-Eleven Translocation (TET) enzymes, which are dioxygenases that play a crucial role in DNA demethylation.[1][2] Epigenetic alterations, including changes in DNA methylation patterns, are a hallmark of aging and cellular senescence.

-

Modulation of Key Signaling Pathways: CaKG has been shown to influence the activity of central signaling hubs that regulate cell growth, proliferation, and stress responses, namely the mechanistic Target of Rapamycin (mTOR) and AMP-activated protein kinase (AMPK) pathways.

Quantitative Data on the Effects of Calcium α-Ketoglutarate

The following tables summarize key quantitative findings from preclinical and clinical studies on CaKG supplementation.

Table 1: Effects of CaKG on Lifespan and Healthspan in Mice

| Parameter | Treatment Group | Control Group | Percentage Change | Study Reference |

| Median Lifespan (Females) | CaKG Supplemented | Standard Diet | +10-16.6% | Asadi Shahmirzadi et al., 2020 |

| Healthspan (Frailty Reduction) | CaKG Supplemented | Standard Diet | 41% improvement | Asadi Shahmirzadi et al., 2020[3] |

| Lifespan Increase | CaKG Supplemented | Standard Diet | ~12% | Asadi Shahmirzadi et al., 2020[3] |

Data from a study on middle-aged mice.

Table 2: Effects of CaKG on Biological Age in Humans

| Parameter | Pre-Supplementation | Post-Supplementation (Avg. 7 months) | Change in Biological Age | Study Reference |

| Average Biological Age | Chronological Age + 0.35 years | Chronological Age - 8.31 years | -8.66 years | Demidenko et al., 2021[4] |

| Biological Age Reduction (Males) | N/A | N/A | -8.44 years | Demidenko et al., 2021[4] |

| Biological Age Reduction (Females) | N/A | N/A | -6.98 years | Demidenko et al., 2021[4] |

Based on the TruAge DNA methylation test in a cohort of 42 individuals.

Table 3: Effect of CaKG on Senescence-Associated Secretory Phenotype (SASP)

| Cytokine/Chemokine | CaKG-Treated Aged Mice | Untreated Aged Mice | Observation | Study Reference |

| General Inflammatory Cytokines | Lower Levels | Higher Levels | General reduction in systemic inflammation | Asadi Shahmirzadi et al., 2020[5] |

| Interleukin-10 (IL-10) | Increased Production | Baseline | Upregulation of anti-inflammatory cytokine | Asadi Shahmirzadi et al., 2020[5] |

The study by Asadi Shahmirzadi et al. (2020) reported a general trend of reductions in 24 inflammatory cytokines and chemokines in CaKG-treated female mice compared to aged controls.[5] In vitro data from the same study suggests that AKG can alter the SASP to be less inflammatory.[5]

Signaling Pathways Modulated by Calcium α-Ketoglutarate

CaKG exerts its effects on cellular senescence by modulating interconnected signaling pathways that are central to the aging process.

The mTOR and AMPK Signaling Axis

The mTOR pathway is a master regulator of cell growth and proliferation, and its hyperactivity is linked to accelerated aging and senescence. Conversely, AMPK acts as a cellular energy sensor, and its activation generally promotes catabolic processes and stress resistance, often leading to increased longevity.

AKG has been shown to inhibit the mTOR pathway.[6][7] One proposed mechanism is through the inhibition of ATP synthase, which leads to an increased AMP/ATP ratio.[6] This shift in cellular energy status activates AMPK. Activated AMPK can then inhibit mTORC1, a central complex in the mTOR pathway, thereby suppressing its pro-growth and pro-senescence signals.[6][8]

Epigenetic Regulation via TET Enzymes

AKG is an essential cofactor for the TET family of enzymes (TET1, TET2, TET3), which are responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of active DNA demethylation.[1] The age-associated decline in AKG levels may lead to reduced TET activity, contributing to the epigenetic drift observed in aging. By replenishing AKG levels, CaKG may help maintain proper TET enzyme function, thereby influencing gene expression patterns associated with senescence.[9] This mechanism is thought to underlie the observed reversal of epigenetic age in human studies.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CaKG and cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is for the histochemical detection of SA-β-Gal activity, a common biomarker for senescent cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

-

Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂

Procedure:

-

Wash cultured cells twice with PBS.

-

Fix the cells for 3-5 minutes at room temperature with the fixation solution.

-

Wash the cells three times with PBS.

-

Add the staining solution to the cells.

-

Incubate the cells at 37°C in a dry incubator (no CO₂) for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

-

Quantify the percentage of blue-staining cells relative to the total number of cells.

Western Blotting for p16INK4a and p21WAF1/Cip1

This protocol details the detection of key cell cycle inhibitors and senescence markers, p16 and p21, in cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p16INK4a, anti-p21WAF1/Cip1, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to the loading control.

RT-qPCR for SASP Gene Expression (e.g., IL-6, CXCL8/IL-8)

This protocol outlines the quantification of mRNA levels of key SASP components.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or probe-based)

-

Gene-specific primers for IL-6, CXCL8, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

-

qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion and Future Directions

Calcium α-ketoglutarate demonstrates significant potential as a geroprotective compound, with evidence suggesting its ability to modulate fundamental aging processes, including cellular senescence. Its mechanisms of action, centered on metabolic reprogramming, epigenetic modulation via TET enzymes, and regulation of the mTOR and AMPK signaling pathways, provide a strong rationale for its therapeutic potential.

The quantitative data from both animal and human studies are compelling, indicating that CaKG can extend healthspan and potentially reverse epigenetic aging clocks. The provided experimental protocols offer a framework for researchers to further investigate the effects of CaKG on cellular senescence and related pathways.

Future research should focus on elucidating the precise downstream targets of CaKG-mediated signaling and further characterizing its impact on the heterogeneity of the SASP. Large-scale, placebo-controlled clinical trials are necessary to confirm the promising findings on biological age reversal and to assess the long-term safety and efficacy of CaKG supplementation in human populations. For drug development professionals, CaKG and its derivatives represent a promising class of molecules for the development of therapies targeting age-related diseases.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. williamscancerinstitute.com [williamscancerinstitute.com]

- 3. Study Reveals Longevity Benefits of Calcium Alpha-Ketoglutarate in Scientific Journal Cell Metabolism [prnewswire.com]

- 4. Rejuvant®, a potential life-extending compound formulation with alpha-ketoglutarate and vitamins, conferred an average 8 year reduction in biological aging, after an average of 7 months of use, in the TruAge DNA methylation test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

- 7. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK | Aging [aging-us.com]

- 8. mdpi.com [mdpi.com]

- 9. Longevity, alpha-ketoglutarate, and the TET enzymes - Rapamycin Longevity News [rapamycin.news]

Calcium Alpha-Ketoglutarate: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium alpha-ketoglutarate (B1197944) (Ca-AKG), the calcium salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), is a molecule of significant interest in the fields of cellular metabolism, geroscience, and clinical nutrition.[1][2] As endogenous levels of AKG decline with age, supplementation with the more stable and bioavailable Ca-AKG form has been investigated for its potential to extend healthspan and lifespan.[1][3][4][5] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biochemical roles of Ca-AKG. It includes detailed experimental protocols, quantitative data, and visual diagrams of relevant metabolic and signaling pathways to serve as a resource for the scientific community.

Chemical and Physical Properties

Calcium alpha-ketoglutarate is a white or off-white crystalline powder.[6][7] It is the divalent calcium salt of α-Ketoglutarate, formed when the two carboxyl groups of alpha-ketoglutaric acid are deprotonated and bind with a Ca²⁺ ion.[6] The calcium salt form enhances the stability and bioavailability of AKG, which in its free acid form can be unstable.[3][8][9]

Quantitative Data Summary

The key physicochemical properties of Calcium Alpha-Ketoglutarate are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | Ca(C₅H₅O₅)₂ (Anhydrous) / C₅H₄CaO₅·H₂O (Monohydrate) | [6][10] |

| Molecular Weight | 202.18 g/mol (Monohydrate) | [1][11] |

| Appearance | White to off-white crystalline powder | [6][7][8] |

| Solubility | Slightly soluble in water; Insoluble or slightly soluble in DMSO | [6][7][12] |

| Aqueous Solution pH | 7.0 - 9.0 (Weakly alkaline) | [6][7] |

| Calcium Content | Typically 19.9% - 22% | [8][13] |

| Purity (Typical) | ≥98% (pharmaceutical grade can be >99.9%) | [8][14] |

| Storage (Powder) | -20°C for up to 3 years | [12] |

Stability and Reactivity

Ca-AKG is relatively stable to light and heat under standard storage conditions.[6] However, it may undergo decomposition under strong acidic or alkaline conditions, or at high temperatures.[6][7]

-

pH Dependence : The solubility of Ca-AKG can be influenced by pH, with increased solubility often observed in slightly acidic environments (e.g., pH 6.0-6.5).[6][7] It is crucial to avoid dissolving Ca-AKG in phosphate-containing buffers like PBS, as calcium ions will react with phosphate (B84403) ions to form insoluble calcium phosphate precipitates.[7]

-

Thermal Stability : Thermogravimetric analysis (TGA) can be used to assess the thermal stability of Ca-AKG. High-quality Ca-AKG should not exhibit significant decomposition within the normal range of storage and use temperatures.[14]

-

Reactivity : As an alpha-keto acid, it can undergo decarboxylation at high temperatures or under enzymatic catalysis.[6] The alpha-ketoglutarate anion is also a metal chelator and can bind with other metal ions.[6]

Synthesis of Calcium Alpha-Ketoglutarate

Ca-AKG can be produced through chemical synthesis or biological fermentation. The choice of method impacts purity, environmental footprint, and cost.

Synthesis Methods: A Comparison

| Feature | Bio-fermentation | Chemical Synthesis |

| Raw Materials | Renewable sources (e.g., glucose) | Glutaric acid, methyl dichloroacetate, methyl acrylate |

| Reaction Conditions | Mild (e.g., physiological pH and temperature) | High temperature and pressure |

| Environmental Impact | Green process, lower pollution | Higher pollution potential |

| Yield & Purity | High yield and purity (can exceed 99.9%) | Potentially lower yield, may require significant purification |

| Production Cycle | 24-72 hour fermentation cycle | Can be slower due to purification steps |

Experimental Protocol: Chemical Synthesis

This protocol describes a common method for preparing Ca-AKG, which involves the formation of an intermediate alkali metal salt to improve purity and yield.[16][17]

Objective: To synthesize Calcium Alpha-Ketoglutarate from alpha-ketoglutaric acid.

Materials:

-

Alpha-ketoglutaric acid

-

Sodium hydroxide (B78521) (or another alkali metal salt like sodium carbonate)

-

Calcium chloride

-

Deionized water

-

Reaction vessel with stirring capability

-

pH meter

-

Filtration apparatus

-

Drying oven

Methodology:

-

Step 1: Formation of Disodium (B8443419) Alpha-Ketoglutarate. a. Dissolve a specific molar equivalent of alpha-ketoglutaric acid in deionized water in the reaction vessel. b. Slowly add a solution of sodium hydroxide (2 molar equivalents) to the stirred alpha-ketoglutaric acid solution. c. Monitor the pH of the solution. The reaction is complete when a stable pH in the range of 5.0 to 11.9 is achieved, indicating the formation of the disodium bis salt of alpha-ketoglutarate.[16][17][18]

-

Step 2: Formation of Calcium Alpha-Ketoglutarate. a. Prepare a separate aqueous solution of calcium chloride (approximately 1 molar equivalent to the starting alpha-ketoglutaric acid). b. While stirring, slowly add the calcium chloride solution to the disodium alpha-ketoglutarate solution from Step 1.[15] c. The reaction mixture may be heated (e.g., to 65-75°C) and stirred for several hours (e.g., 2-5 hours) to facilitate the precipitation of calcium alpha-ketoglutarate.[16][17]

-

Step 3: Isolation and Drying. a. Cool the reaction mixture to allow for complete precipitation. b. Isolate the solid calcium alpha-ketoglutarate product by vacuum filtration. c. Wash the collected solid with cold deionized water to remove any remaining soluble impurities. d. Dry the final product in a vacuum oven at a controlled temperature to achieve the desired moisture content (e.g., 5-20%).[17]

Visualization: Chemical Synthesis Workflow

References

- 1. Calcium alpha-ketoglutarate Monohydrate | 402726-78-7 | Benchchem [benchchem.com]

- 2. How to Choose Calcium Alpha Ketoglutarate: A Complete Buyer's Guide [plantin.alibaba.com]

- 3. novoslabs.com [novoslabs.com]

- 4. qidosha.com [qidosha.com]

- 5. greenasnature.com.au [greenasnature.com.au]

- 6. Calcium Alpha-Ketoglutaric acid,CA-AKG,AKG-Arshine Lifescience Incorporated [arshineusa.com]

- 7. benchchem.com [benchchem.com]

- 8. Calcium Alpha Ketoglutarate Acid (Ca-AKG)-JX NUTRITIONAL CHEMICAL CO.,LIMITED [jxnutritionalchemical.com]

- 9. hlextract.com [hlextract.com]

- 10. Calcium alpha-ketoglutarate - Wikipedia [en.wikipedia.org]

- 11. Calcium alpha-ketoglutarate Monohydrate | C5H6CaO6 | CID 45357500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Alpha-calcium ketoglutarate monohydrate | TargetMol [targetmol.com]

- 13. Calcium Alpha-Ketoglutaric acid,CA-AKG,AKG-Arshine Lifescience Incorporated [arshineusa.com]

- 14. How to determine the quality of calcium ketoglutarate? - Natural Field Co., Ltd. [natural-field.com]

- 15. CN102976927A - Preparation method of calcium alpha-ketoglutarate - Google Patents [patents.google.com]

- 16. KR20210065120A - Method for preparing calcium alpha-ketoglutarate - Google Patents [patents.google.com]

- 17. WO2020068705A1 - Process of making calcium alpha-ketoglutarate - Google Patents [patents.google.com]

- 18. PE20211816A1 - CALCIUM ALPHA-CETOGLUTARATE PREPARATION PROCESS - Google Patents [patents.google.com]

Calcium α-Ketoglutarate: A Pivotal Signaling Molecule in Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

[December 21, 2025]

Executive Summary

Calcium α-ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate α-ketoglutarate (AKG), has emerged as a significant modulator of cellular metabolism with pleiotropic effects extending beyond its traditional role in energy production. Accumulating evidence highlights its function as a key signaling molecule, influencing a multitude of metabolic and cellular pathways. This technical guide provides a comprehensive overview of the signaling role of Ca-AKG in metabolic pathways, with a focus on its interactions with mTOR, AMPK, HIF-1α, and NF-κB signaling. This document synthesizes quantitative data from recent studies, details relevant experimental protocols, and provides visual representations of the associated signaling cascades to support further research and therapeutic development.

Introduction: α-Ketoglutarate as a Metabolic Hub and Signaling Molecule

α-Ketoglutarate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, central to cellular energy metabolism. Beyond its bioenergetic role, AKG acts as a nitrogen scavenger and a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine.[1][2] Emerging research has illuminated a less conventional role for AKG as a signaling molecule, capable of regulating gene expression and cellular signaling pathways.[3] The calcium salt form, Ca-AKG, enhances the stability and bioavailability of AKG.[4]

Quantitative Effects of Calcium α-Ketoglutarate on Metabolic and Inflammatory Markers

Recent clinical and preclinical studies have begun to quantify the effects of Ca-AKG supplementation on various physiological parameters. The following tables summarize key quantitative data from this research.

Table 1: Effect of Calcium α-Ketoglutarate on Biological Age in Humans

| Parameter | Treatment Group | Dosage | Duration | Average Reduction in Biological Age (Years) | p-value | Reference |

| Biological Age (DNA Methylation) | Ca-AKG + Vitamins | 1 g/day | 7 months (average) | 7.96 | < 0.001 | [5] |

Table 2: Effect of Ornithine α-Ketoglutarate (OKG) on Muscle Protein Synthesis and Strength

| Parameter | Treatment Group | Dosage | Duration | Observation | p-value | Reference |

| Muscle Ribosome Concentration | OKG | 0.35 g/kg/day | 3 days (post-surgery) | No change vs. 23% decrease in control | < 0.05 | [1] |

| Muscle Polyribosome Percentage | OKG | 0.35 g/kg/day | 3 days (post-surgery) | No change vs. 21% decrease in control | < 0.01 | [1] |

| Bench Press Strength | OKG | 10 g/day | 6 weeks | 6.6% increase vs. 1.5% in control | < 0.05 | [6] |

Table 3: Effect of α-Ketoglutarate on Lipid Profile in a Rat Model of Hypercholesterolemia

| Parameter | Treatment Group (0.01 M & 0.1 M AKG) | Duration | Observation | p-value | Reference |

| Total Cholesterol | AKG | 60 days | Decrease | < 0.05 | [7] |

| LDL Cholesterol | AKG | 60 days | Decrease | < 0.05 | [7] |

| Triglycerides | AKG | 60 days | Decrease | < 0.05 | [7] |

| HDL Cholesterol | AKG | 60 days | Trend towards increase | Not specified | [7] |

Table 4: Effect of α-Ketoglutarate on Inflammatory Cytokines in Aged Mice

| Cytokine | Treatment Group | Duration | Observation | p-value | Reference |

| Systemic Inflammatory Cytokines (Panel of 24) | Ca-AKG | 6 months | General trend of reduction | < 0.001 (for combined values) | [5] |

Core Signaling Pathways Modulated by Calcium α-Ketoglutarate

Ca-AKG exerts its influence on cellular metabolism through the modulation of several key signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. AKG has been shown to inhibit the mTOR pathway, a mechanism linked to its lifespan-extending effects in model organisms.[8] This inhibition can occur through the inhibition of ATP synthase, leading to an increased AMP/ATP ratio and subsequent activation of AMPK, which in turn inhibits mTOR.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated during periods of low cellular energy. As mentioned above, AKG can indirectly activate AMPK by increasing the AMP/ATP ratio. Activated AMPK then initiates a cascade of events to restore energy homeostasis, including the inhibition of anabolic processes and the activation of catabolic pathways.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). The stability of HIF-1α is regulated by prolyl hydroxylases (PHDs), which require AKG as a cofactor. Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. During hypoxia, or when AKG levels are low, PHD activity is reduced, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Studies have shown that AKG can suppress the NF-κB-mediated inflammatory pathway.[9] Under conditions of low glucose, a local source of AKG produced by glutamate dehydrogenase 1 (GDH1) can directly bind to and activate IKKβ, a key kinase in the NF-κB pathway, promoting tumor cell survival.[3][10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Ca-AKG research.

Western Blot Analysis of Phosphorylated mTOR

This protocol is for the detection of phosphorylated mTOR (p-mTOR) in cell lysates to assess the effect of Ca-AKG on mTORC1 activity.

-

Cell Lysis:

-

After treatment with Ca-AKG, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated mTOR (e.g., p-mTOR Ser2448).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total mTOR as a loading control.[11][12]

-

AMPK Activity Assay

This protocol measures the activity of AMPK in cell or tissue extracts after treatment with Ca-AKG.

-

Sample Preparation:

-

Homogenize cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to remove insoluble material and collect the supernatant.

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing AMPK reaction buffer, a specific AMPK substrate peptide (e.g., SAMS peptide), and [γ-³²P]ATP.

-

Initiate the reaction by adding the cell or tissue extract.

-

Incubate the reaction at 30°C.

-

-

Measurement of Activity:

Chromatin Immunoprecipitation (ChIP) for HIF-1α

This protocol is used to determine if HIF-1α binds to the promoter regions of its target genes in response to changes in AKG levels.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for HIF-1α.

-

Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

-

DNA Purification and Analysis:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Use quantitative PCR (qPCR) with primers specific for the promoter regions of known HIF-1α target genes to quantify the amount of bound DNA. An increase in the amount of precipitated DNA indicates increased binding of HIF-1α.

-

Luciferase Reporter Assay for NF-κB Activity

This assay quantifies the transcriptional activity of NF-κB in response to Ca-AKG treatment.

-

Cell Transfection:

-

Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.

-

Co-transfect with a control plasmid expressing Renilla luciferase for normalization.

-

-

Cell Treatment and Lysis:

-

Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of Ca-AKG.

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of Ca-AKG indicates inhibition of NF-κB transcriptional activity.[3][14]

-

Conclusion and Future Directions

Calcium α-ketoglutarate is a multifaceted molecule that extends its influence far beyond the confines of the Krebs cycle. Its role as a signaling molecule, modulating key metabolic and inflammatory pathways such as mTOR, AMPK, HIF-1α, and NF-κB, positions it as a promising candidate for therapeutic interventions in a range of age-related and metabolic diseases. The quantitative data presented herein underscore the significant impact of Ca-AKG on fundamental cellular processes.

Future research should focus on large-scale, placebo-controlled human clinical trials to further elucidate the efficacy and safety of Ca-AKG supplementation for improving healthspan. A deeper investigation into the downstream targets of AKG-mediated signaling and the interplay between these pathways will be crucial for a comprehensive understanding of its mechanism of action. The detailed experimental protocols provided in this guide offer a foundation for researchers to rigorously investigate the therapeutic potential of this remarkable molecule.

References

- 1. Ornithine alpha-ketoglutarate: could it be a new therapeutic option for sarcopenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)—intervention study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. diacomp.org [diacomp.org]

- 11. benchchem.com [benchchem.com]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (B1197944) (AKG), a pivotal intermediate in the Krebs cycle, is emerging as a key molecule in the landscape of aging research. Beyond its canonical role in cellular energy metabolism, AKG functions as a crucial cofactor for a variety of dioxygenase enzymes, thereby influencing epigenetic regulation, collagen synthesis, and cellular signaling. A growing body of evidence indicates a significant age-dependent decline in endogenous AKG levels across various species, including humans. This decline is increasingly being linked to age-associated physiological deterioration. This technical guide provides an in-depth overview of the core pathways of endogenous AKG production, presents available quantitative data on its age-related decline, details experimental protocols for its study, and illustrates the key metabolic and signaling pathways involved.

Endogenous Production of Alpha-Ketoglutarate

Alpha-ketoglutarate is a central hub in cellular metabolism, primarily synthesized and utilized within the mitochondria. Its production is intricately linked to the catabolism of carbohydrates, fats, and amino acids. The primary pathways contributing to the endogenous pool of AKG are:

-

The Krebs Cycle (Tricarboxylic Acid Cycle): The most significant source of AKG is the oxidative decarboxylation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH) . There are three isoforms of IDH: the NAD+-dependent IDH3, which is the primary enzyme within the Krebs cycle in the mitochondria, and the NADP+-dependent IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial) which also contribute to AKG production.[1]

-

Glutamate (B1630785) Metabolism: The reversible oxidative deamination of glutamate to AKG and ammonia (B1221849) is catalyzed by glutamate dehydrogenase (GDH) .[2] This reaction provides a critical link between amino acid metabolism and the Krebs cycle, allowing for the anaplerotic replenishment of cycle intermediates.

-

Amino Acid Catabolism: Several amino acids, including arginine, proline, glutamine, and histidine, can be catabolized to glutamate, which can then be converted to AKG. Additionally, the transamination of branched-chain amino acids (leucine, isoleucine, and valine) by branched-chain aminotransferases (BCATs) involves the conversion of AKG to glutamate.[3]

Age-Related Decline of Alpha-Ketoglutarate

A consistent finding in aging research is the progressive decline of endogenous AKG levels. This decline has been observed in various model organisms and humans, suggesting a conserved aspect of the aging process.

Data Presentation

The following tables summarize the available quantitative data on the age-related decline of alpha-ketoglutarate. It is important to note that while the trend of declining AKG with age is well-documented, specific quantitative data across a wide range of human tissues remains an active area of research.

| Table 1: Age-Related Decline of Alpha-Ketoglutarate in Human Plasma | |

| Age Range | Reported Decline in Plasma AKG Levels |

| 40 to 80 years | Up to a 10-fold decrease[4][5][6] |

| Further research is needed to establish more precise concentrations and age-related reference ranges. |

| Table 2: Age-Related Decline of Alpha-Ketoglutarate in Human Follicular Fluid | |

| Observation | Finding |

| Age-related trend | A clear tendency of reduced α-KG level with aging has been observed.[7][8] |

| Specific concentrations across different age groups are not yet widely reported. |

| Table 3: Age-Related Decline of Alpha-Ketoglutarate in Mammalian Tissues (Mice) | |

| Tissue | Observation |

| General | AKG concentration is lower in aged mice compared to young mice.[9] |

| Liver, Spleen, Lungs, Eye | Decreased levels of α-ketoglutarate observed in aging mice.[3] |

| Quantitative data with specific concentrations and age points for various tissues are still being investigated. |

Signaling Pathways and Physiological Roles of Alpha-Ketoglutarate

The biological significance of the age-related decline in AKG extends far beyond cellular bioenergetics. AKG is a mandatory cofactor for a large family of α-KG-dependent dioxygenases, which play critical roles in various physiological processes.

-

Epigenetic Regulation: AKG is essential for the function of Ten-Eleven Translocation (TET) enzymes and JmjC domain-containing histone demethylases . TET enzymes are involved in DNA demethylation, a key process in gene regulation and cellular differentiation. Histone demethylases modify chromatin structure, influencing gene expression. The age-related decline in AKG may, therefore, contribute to epigenetic dysregulation observed in aging.

-

Collagen Synthesis: Prolyl hydroxylases , enzymes critical for the stabilization of collagen, the most abundant protein in the extracellular matrix, are α-KG-dependent.[10] Reduced AKG levels with age could impair collagen synthesis, contributing to age-related declines in skin elasticity, bone strength, and tissue integrity.

-

Hypoxia-Inducible Factor (HIF-1α) Regulation: Prolyl hydroxylases also regulate the stability of HIF-1α, a master transcription factor in the cellular response to low oxygen. By hydroxylating HIF-1α, they target it for degradation. This process is dependent on oxygen and AKG.

-

mTOR Signaling: Some studies suggest that AKG can influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism that is heavily implicated in the aging process.

Experimental Protocols

Accurate quantification of AKG levels and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Alpha-Ketoglutarate in Biological Samples

Method: Colorimetric or Fluorometric Assay

Principle: In the presence of AKG, a specific enzyme mix catalyzes a reaction that generates a product which can be detected colorimetrically (at ~570 nm) or fluorometrically (at Ex/Em = 535/587 nm). The intensity of the signal is directly proportional to the AKG concentration in the sample.

Protocol:

-

Sample Preparation:

-

Tissues (e.g., liver, muscle, brain): Homogenize 10-20 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material. Collect the supernatant.

-

Cells: Resuspend 1-2 x 10^6 cells in 100 µL of ice-cold assay buffer. Homogenize and centrifuge as described for tissues.

-

Plasma/Serum: Samples can often be used directly after centrifugation to remove any particulate matter. Deproteinization using a 10 kDa spin column may be necessary for some assays to remove interfering proteins.

-

-

Standard Curve Preparation:

-

Prepare a series of AKG standards of known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of each standard and sample to separate wells.

-

Prepare a reaction mix containing the enzyme mix, developer, and substrate according to the manufacturer's instructions.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank (0 standard) reading from all standard and sample readings.

-

Plot the standard curve of absorbance/fluorescence versus AKG concentration.

-

Determine the AKG concentration in the samples from the standard curve.

-

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for AKG quantification.

Isocitrate Dehydrogenase (IDH) Activity Assay

Principle: The activity of IDH is determined by measuring the rate of NAD+ or NADP+ reduction to NADH or NADPH, respectively. This is monitored by the increase in absorbance at 340 nm.

Protocol:

-

Sample Preparation:

-

Homogenize tissue or cells in ice-cold assay buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate for normalization.

-

-

Reaction Mixture (per well):

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

MgCl2 or MnCl2 (e.g., 2 mM)

-

Isocitrate (e.g., 5 mM)

-

NAD+ or NADP+ (e.g., 1 mM)

-

-

Assay Procedure:

-

Add the sample lysate to a 96-well UV-transparent plate.

-

Initiate the reaction by adding the reaction mixture.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 5-10 minutes, taking readings every 30-60 seconds.

-

-

Calculation:

-

Determine the rate of change in absorbance (ΔA340/min).

-

Calculate the enzyme activity using the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).

-

Glutamate Dehydrogenase (GDH) Activity Assay

Principle: The activity of GDH is measured by monitoring the reduction of a substrate by NADH produced from the oxidative deamination of glutamate. The colored product is measured at 450 nm.

Protocol:

-

Sample Preparation:

-

Prepare tissue or cell lysates as described for the IDH assay.

-

-

Reaction Mixture (per well):

-

Assay Buffer

-

Glutamate

-

Developer (containing a tetrazolium salt)

-

-

Assay Procedure:

-

Add the sample to a 96-well plate.

-

Add the reaction mixture to initiate the reaction.

-

Incubate at 37°C and measure the absorbance at 450 nm in a kinetic mode.

-

-

Calculation:

-

Generate a standard curve using known concentrations of NADH.

-

Determine the rate of NADH production in the samples from the standard curve.

-

Branched-Chain Aminotransferase (BCAT) Activity Assay

Principle: The transamination of a branched-chain amino acid (e.g., leucine) with α-ketoglutarate produces glutamate. The production of glutamate can be coupled to a subsequent reaction that results in a measurable colorimetric or fluorometric signal.

Protocol:

-

Sample Preparation:

-

Prepare tissue or cell lysates as previously described.

-

-

Reaction Mixture (per well):

-

Assay Buffer

-

Branched-chain amino acid (e.g., L-leucine)

-

α-Ketoglutarate

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Coupling enzyme and substrate for detection.

-

-

Assay Procedure:

-

Combine the sample with the reaction mixture in a 96-well plate.

-

Incubate at 37°C and monitor the change in absorbance or fluorescence over time.

-

-

Calculation:

-

Relate the rate of signal change to the enzyme activity, often using a standard curve of the final product (e.g., glutamate).

-

α-Ketoglutarate-Dependent Dioxygenase Activity Assay (Example: Prolyl Hydroxylase)

Principle: The activity of these enzymes can be determined by measuring the consumption of α-ketoglutarate. This can be achieved using a colorimetric assay where remaining AKG is derivatized to produce a colored compound.

Protocol:

-

Enzyme Reaction:

-

Incubate the purified enzyme or cell lysate with the substrate (e.g., a peptide containing proline), Fe(II), ascorbate, and a known starting concentration of AKG in an appropriate buffer.

-

Run a control reaction without the enzyme or substrate.

-

-

AKG Measurement:

-

At various time points, stop the reaction (e.g., by adding acid).

-

Quantify the remaining AKG in the reaction mixture using a colorimetric assay as described in section 4.1.

-

-

Calculation:

-

The rate of AKG consumption is proportional to the enzyme activity.

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Core Metabolic Pathways of Alpha-Ketoglutarate Production.

Caption: Key Signaling Roles of Alpha-Ketoglutarate as a Dioxygenase Cofactor.

Experimental Workflows

Caption: General Experimental Workflow for AKG Quantification.

Conclusion and Future Directions

The age-associated decline in alpha-ketoglutarate is a compelling and potentially targetable aspect of the aging process. Its central role in metabolism and as a cofactor for enzymes that regulate the epigenome and extracellular matrix integrity positions AKG as a critical node in maintaining youthful physiology. While the general trend of its decline is established, further research is imperative to precisely quantify these changes across a broader range of human tissues and at different life stages. The development of robust and standardized experimental protocols, such as those outlined in this guide, will be instrumental in advancing our understanding. Future studies should focus on elucidating the upstream mechanisms driving the age-related decrease in AKG and the full spectrum of downstream physiological consequences. Furthermore, well-controlled clinical trials are necessary to evaluate the efficacy and safety of AKG supplementation as a potential intervention to promote healthy aging in humans. The insights gained from such research will be invaluable for the development of novel therapeutic strategies aimed at extending healthspan.

References

- 1. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolomics in aging research: aging markers from organs [frontiersin.org]

- 4. buckinstitute.org [buckinstitute.org]

- 5. α-Ketoglutarate Ameliorates Sarcopenia in D-Galactose-Induced Aging Mice by Modulating Protein Homeostasis and Optimizing Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aginganddisease.org [aginganddisease.org]

- 7. Alpha-Ketoglutarate, the Metabolite that Regulates Aging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal Aging via Modulation of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-ketoglutarate for adipose tissue rejuvenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A plasma concentration of α-ketoglutarate influences the kinetic interaction of ligands with organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Calcium Alpha-Ketoglutarate in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (B1197944) (Ca-AKG), a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant attention for its diverse physiological roles and therapeutic potential. Beyond its central function in cellular energy metabolism, AKG acts as a pleiotropic signaling molecule, directly interacting with and modulating the activity of a variety of proteins. This technical guide provides a comprehensive overview of the known molecular targets of AKG in mammalian cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Core Molecular Targets of Alpha-Ketoglutarate

The biological effects of AKG are mediated through its interaction with several key classes of proteins. These interactions are fundamental to its roles in epigenetic regulation, energy sensing, and signal transduction.

Alpha-Ketoglutarate-Dependent Dioxygenases (AKGDs)

A major class of AKG targets is the superfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes utilize AKG as an obligatory co-substrate to catalyze a wide array of oxidative reactions, including hydroxylation, demethylation, and desaturation. In these reactions, one oxygen atom from O₂ is incorporated into the substrate, while the other oxidizes AKG to succinate (B1194679) and CO₂.

Prominent members of this superfamily in mammalian cells include:

-

Prolyl Hydroxylases (PHDs): Key regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway.

-

Ten-Eleven Translocation (TET) Enzymes: Involved in DNA demethylation through the oxidation of 5-methylcytosine.

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases: Crucial for epigenetic regulation by removing methyl groups from histones.

The activity of these enzymes is directly dependent on the cellular concentration of AKG, linking cellular metabolism to epigenetic control and oxygen sensing.

ATP Synthase

AKG has been identified as a direct inhibitor of ATP synthase, the enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation. Specifically, AKG binds to the beta subunit of the F1 particle of ATP synthase.[1] This inhibitory action has significant implications for cellular energy homeostasis and has been linked to the lifespan-extending effects of AKG observed in model organisms. By modulating ATP synthase activity, AKG can influence downstream signaling pathways that are sensitive to the cellular energy state, such as the mTOR pathway.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway